2,4-Diiodo-6-nitrophenol is an organic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenolic ring. Its molecular formula is , and it has a molecular weight of approximately 390.9 g/mol. The compound typically appears as pale yellow crystalline solids and is known for its light sensitivity and weak acidic properties, with a predicted pKa of around 3.85 .
This compound is part of a larger class of halogenated and nitrated phenols, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and analytical chemistry .
2,4-Diiodo-6-nitrophenol exhibits reactivity typical of both halogenated compounds and nitrophenols. It can undergo various reactions such as:
Research indicates that 2,4-diiodo-6-nitrophenol possesses biological activity that may warrant further investigation. It has been noted for its potential as an anthelmintic agent, which suggests its utility in treating parasitic infections . Additionally, studies have shown that compounds of this nature can exhibit toxicity towards various biological systems, impacting respiration and heart rates in experimental animals .
The synthesis of 2,4-diiodo-6-nitrophenol can be achieved through several methods:
2,4-Diiodo-6-nitrophenol finds utility in various applications:
Studies on the interactions of 2,4-diiodo-6-nitrophenol with biological systems have highlighted its potential effects on cellular respiration and metabolic processes. Its toxicity profile suggests that it may interact adversely with cellular components, leading to increased oxidative stress or disruption of normal physiological functions . Further research is necessary to elucidate specific interaction mechanisms.
Several compounds share structural similarities with 2,4-diiodo-6-nitrophenol. Here are some notable examples:
The uniqueness of 2,4-diiodo-6-nitrophenol lies in its specific combination of iodine and nitro groups positioned at critical locations on the phenolic ring, which significantly influences its chemical behavior and biological activity compared to similar compounds.